4-(3-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
Description
4-(3-Fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a seven-membered heterocyclic compound featuring a 1,4-thiazepane core. Key structural elements include:
Properties
IUPAC Name |
(3-fluorophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2S/c18-15-4-1-3-14(11-15)17(21)20-5-2-10-23-13-16(20)12-19-6-8-22-9-7-19/h1,3-4,11,16H,2,5-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCICFRJBKJHSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a member of the thiazepane family, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C17H23FN2OS
Molecular Weight: 324.45 g/mol
IUPAC Name: this compound
The compound's structure includes a thiazepane ring, a morpholine moiety, and a fluorobenzoyl group, contributing to its unique biological profile.
The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for enzymes like tyrosinase, which is involved in melanin production and associated with skin pigmentation disorders and neurodegenerative diseases . The presence of the fluorobenzoyl group enhances the compound's ability to interact with enzyme active sites.
Pharmacological Properties
Studies on related compounds suggest that This compound may exhibit:
- Antimicrobial Activity: Potential against various bacterial strains.
- Anticancer Properties: Similar thiazepane derivatives have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in tumor cells.
- Neuroprotective Effects: Related compounds have been investigated for their ability to protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazepane derivatives:
- Inhibition of Tyrosinase Activity:
-
Antitumor Activity:
- Research on structurally similar thiazepanes revealed significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 5 µM against breast cancer cells .
- The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways.
- Neuroprotective Studies:
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related heterocycles and fluorinated/morpholine-containing analogs described in the literature.
Core Heterocyclic Ring Systems
Key Observations :
- Smaller heterocycles (e.g., thiazoles, triazoles) prioritize planarity, which may enhance stacking interactions but limit adaptability .
Fluorinated Substituents
Key Observations :
- Difluorinated compounds (e.g., ) exhibit stronger electron-withdrawing effects, which could enhance reactivity or target engagement .
Morpholine-Containing Substituents
Key Observations :
Q & A
Q. How to validate the compound’s mechanism of action when structural analogs show conflicting bioactivity?
- Methodology : Conduct competitive binding assays with radiolabeled ligands or CRISPR-edited cell lines lacking the putative target. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Synchrotron-based crystallography or cryo-EM resolves target-ligand interactions at atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
